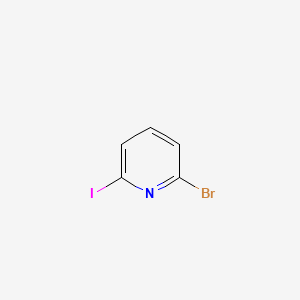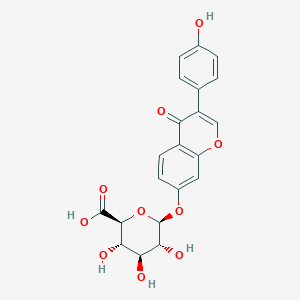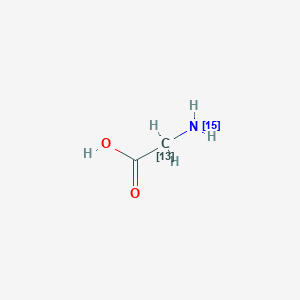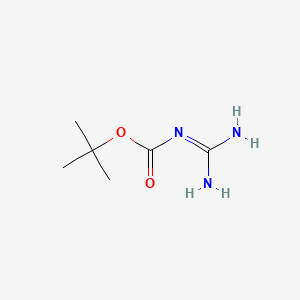
Boc-guanidine
Vue d'ensemble
Description
Boc-guanidine, also known as N-(Aminoiminomethyl)-carbamic acid, 1,1-dimethylethyl ester, is a chemical compound used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles . It is a key reagent in the field of peptide synthesis, particularly in the BOC solid phase peptide synthesis (SPPS) method, where it is used to introduce protected guanidines into peptides . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.
Synthesis Analysis
The synthesis of Boc-guanidine involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate in the presence of aqueous sodium hydroxide. This reaction is typically carried out at low temperatures and requires careful addition of reagents over several hours, followed by stirring at room temperature to ensure complete reaction . The product is then extracted, dried, and purified, yielding Boc-guanidine with high purity and in excellent yields.
Molecular Structure Analysis
The molecular structure of Boc-guanidine is characterized by its molecular weight of 159.19 g/mol and its chemical formula C6H13N3O2. The InChI and InChIKey provide a unique identifier for the compound, which is useful for database searches and chemical inventory management .
Chemical Reactions Analysis
Boc-guanidine is used in various chemical reactions, particularly in the protection of amine groups during peptide synthesis. It reacts with primary amines to afford sulfonamide-protected products, which are required for peptide synthesis . Additionally, it can be used in conjunction with other protecting groups such as trifluoroacetyl, which is orthogonal to Boc and can be cleaved under mild basic conditions . Boc-guanidine also serves as an organocatalyst for the N-Boc protection of amino groups, allowing for selective protection in the presence of other functional groups .
Physical and Chemical Properties Analysis
Boc-guanidine has a melting point of 196-197°C and is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane. It is not soluble in diethyl ether and hexane. The Boc group is stable under basic conditions and inert to many nucleophilic reagents. However, it is sensitive to acidic conditions, which can lead to decomposition and the release of CO2 and isobutylene as by-products . Stability tests have shown that Boc-guanidine can decompose to a significant extent when exposed to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) .
Applications De Recherche Scientifique
Guanidinylating Agent
- Scientific Field : Organic Chemistry
- Application Summary : Boc-guanidine is used as a guanidinylating agent . Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities .
- Methods of Application : The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Boc-guanidine can be used in this process as a guanidinylating agent .
- Results or Outcomes : This strategy provides straightforward and efficient access to diverse guanidines .
Synthesis of 2-Aminoimidazoles
- Scientific Field : Organic Chemistry
- Application Summary : Boc-guanidine is used for the synthesis of 2-aminoimidazoles .
- Methods of Application : The specific methods of application or experimental procedures for the synthesis of 2-aminoimidazoles using Boc-guanidine are not detailed in the sources .
- Results or Outcomes : The outcomes of this application are not detailed in the sources .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Boc-guanidine is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures for using Boc-guanidine as a pharmaceutical intermediate are not detailed in the sources .
- Results or Outcomes : The outcomes of this application are not detailed in the sources .
Organocatalysts in Stereoselective Organic Transformation Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Guanidine-containing chiral organocatalysts, including Boc-guanidine, have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have been used in asymmetric organic transformation reactions .
- Methods of Application : The specific methods of application or experimental procedures for using Boc-guanidine as an organocatalyst in stereoselective organic transformation reactions are not detailed in the sources .
- Results or Outcomes : This strategy provides efficient access to diverse chiral molecules .
DNA Minor Groove Binders
- Scientific Field : Biochemistry
- Application Summary : Guanidines, including Boc-guanidine, have been used as DNA minor groove binders .
- Methods of Application : The specific methods of application or experimental procedures for using Boc-guanidine as a DNA minor groove binder are not detailed in the sources .
- Results or Outcomes : The outcomes of this application are not detailed in the sources .
Kinase Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Guanidines, including Boc-guanidine, have been used as kinase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures for using Boc-guanidine as a kinase inhibitor are not detailed in the sources .
- Results or Outcomes : The outcomes of this application are not detailed in the sources .
α2-Noradrenaline Receptors Antagonists
- Scientific Field : Biochemistry
- Application Summary : Guanidines, including Boc-guanidine, have been used as α2-noradrenaline receptors antagonists .
- Methods of Application : The specific methods of application or experimental procedures for using Boc-guanidine as an α2-noradrenaline receptors antagonist are not detailed in the sources .
- Results or Outcomes : The outcomes of this application are not detailed in the sources .
One-Pot Synthesis of Diverse Guanidines
- Scientific Field : Organic Chemistry
- Application Summary : A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines is reported . This strategy provides straightforward and efficient access to diverse guanidines .
- Methods of Application : The specific methods of application or experimental procedures for the one-pot synthesis of diverse guanidines using Boc-guanidine are not detailed in the sources .
- Results or Outcomes : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Safety And Hazards
Orientations Futures
Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.
Propriétés
IUPAC Name |
tert-butyl N-(diaminomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZLQVSOVNSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464004 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-guanidine | |
CAS RN |
219511-71-4 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



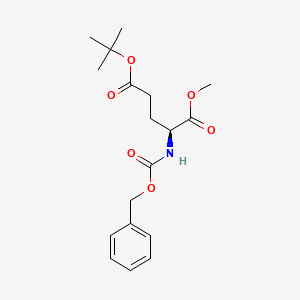
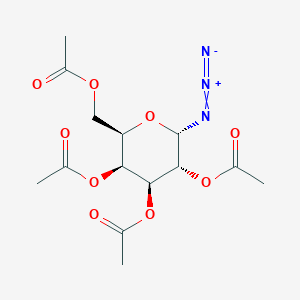
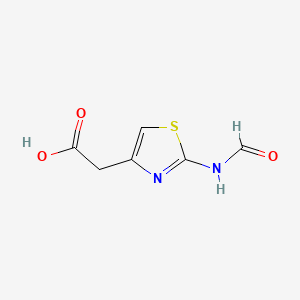
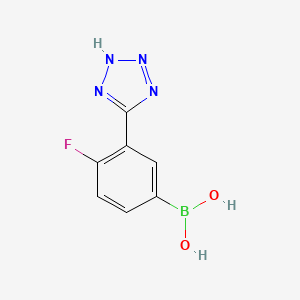
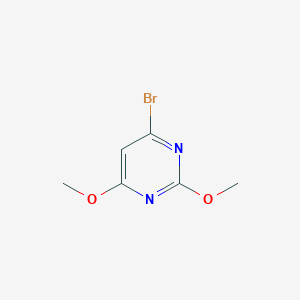
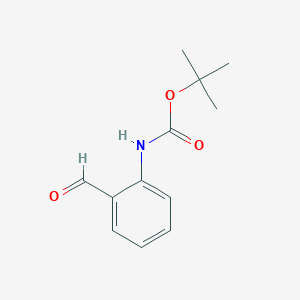
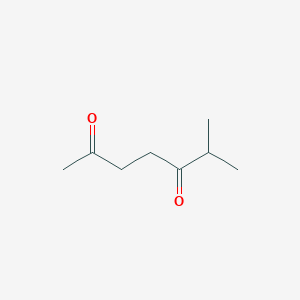
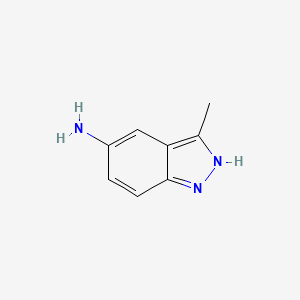
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
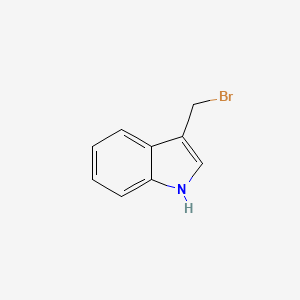
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
